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Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

Cat. No.: B1428694 Get Quote

Introduction: The Quinoline Scaffold in Modern Drug
Discovery
The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a

pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and

electronic properties allow it to serve as a versatile framework for designing molecules that can

interact with a wide array of biological targets. From the historic antimalarial quinine to modern

targeted cancer therapies, quinoline derivatives have consistently proven their value in the

pharmaceutical landscape.[2][3] The strategic placement of substituents on the quinoline ring

system allows for the fine-tuning of a compound's physicochemical properties, such as

lipophilicity and metabolic stability, as well as its pharmacodynamic profile, including receptor

affinity and selectivity.[1]

This guide focuses on a specific, lesser-studied derivative: 7-Methoxy-6-methylquinoline.

While extensive data on this particular isomer is not readily available in major chemical

databases, this document serves as a comprehensive technical overview constructed from

established principles of organic chemistry, data from closely related analogs, and predictive

modeling. We will explore its fundamental identifiers, propose a robust synthetic pathway,

predict its spectroscopic signature, and discuss its potential applications for researchers

engaged in drug development.
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PART 1: Molecular Identification and
Physicochemical Profile
Unambiguous identification is the cornerstone of all chemical research. For 7-Methoxy-6-
methylquinoline, we provide the following computed identifiers and predicted properties.

Core Chemical Identifiers
The following identifiers were generated for 7-Methoxy-6-methylquinoline using the

NCI/CADD Chemical Identifier Resolver and are based on its chemical structure.[4]

Identifier Value

IUPAC Name 7-Methoxy-6-methylquinoline

Molecular Formula C₁₁H₁₁NO

SMILES Cc1cc2c(cncc2OC)cc1

InChI
InChI=1S/C11H11NO/c1-8-5-10-9(6-11(8)13-

2)4-3-7-12-10/h3-7H,1-2H3

InChIKey VABKMRIBUMHEPL-UHFFFAOYSA-N

Note: These identifiers are computationally generated and have not been assigned by a central

registry like CAS.

Predicted Physicochemical Properties
The following properties are predicted based on the structure of 7-Methoxy-6-methylquinoline
and data from its isomers, such as 6-methoxy-7-methylquinoline.[5] These values are critical

for anticipating the molecule's behavior in experimental settings, including solubility,

permeability, and potential for oral bioavailability.
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Property Predicted Value
Significance in Drug
Development

Molecular Weight 173.21 g/mol
Influences diffusion,

absorption, and distribution.

XLogP3 2.6

A measure of lipophilicity;

affects solubility and

membrane permeability.

Hydrogen Bond Donors 0
Affects solubility and binding

interactions.

Hydrogen Bond Acceptors 2 (N, O)
Affects solubility and binding

interactions.

Rotatable Bonds 1 Indicates molecular flexibility.

Molecular Structure Diagram
The structural representation of 7-Methoxy-6-methylquinoline is crucial for understanding its

chemical reactivity and potential biological interactions.

Caption: 2D structure of 7-Methoxy-6-methylquinoline.

PART 2: Proposed Synthesis Protocol
The synthesis of substituted quinolines is well-established, with several named reactions

providing reliable routes to this scaffold.[6] For 7-Methoxy-6-methylquinoline, the Skraup

synthesis offers a direct and logical approach.[7][8] This reaction involves the condensation of

a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[1]

Causality of Experimental Design: The choice of 3-methyl-4-methoxyaniline as the starting

material is dictated by the desired substitution pattern on the final quinoline product. The

Skraup reaction proceeds via an electrophilic aromatic substitution mechanism where the

newly formed heterocyclic ring fuses to the benzene ring of the aniline precursor. The

cyclization is directed by the position of the amino group. Using 3-methyl-4-methoxyaniline

ensures the formation of the 6-methyl and 7-methoxy substitution pattern. Nitrobenzene is a
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classic oxidizing agent for this reaction, converting the intermediate dihydroquinoline to the fully

aromatic quinoline.[8]

Proposed Skraup Synthesis Workflow
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Starting Material:
3-Methyl-4-methoxyaniline

Step 1: Acrolein Formation
Glycerol is dehydrated by H₂SO₄ to form

the reactive electrophile, acrolein.

Reacts with

Reagents:
Glycerol, H₂SO₄ (conc.)
Nitrobenzene (oxidant)

FeSO₄ (moderator)

Step 2: Michael Addition
The aniline nitrogen attacks the acrolein

in a 1,4-conjugate addition.

Step 3: Electrophilic Cyclization
The electron-rich benzene ring attacks the

protonated carbonyl, closing the ring.

Step 4: Dehydration
An alcohol intermediate is dehydrated

to form 1,2-dihydroquinoline.

Step 5: Oxidation
Nitrobenzene oxidizes the dihydro-intermediate

to the aromatic quinoline product.

Workup & Purification:
Neutralization, Extraction,
Column Chromatography

Final Product:
7-Methoxy-6-methylquinoline

Click to download full resolution via product page

Caption: Proposed workflow for the Skraup synthesis.
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Detailed Experimental Protocol
This protocol is a generalized procedure based on the Skraup synthesis of related quinolines

and should be optimized for safety and yield.[9]

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to

glycerol. The mixture should be cooled in an ice bath during the addition.

Addition of Reactants: To the cooled acid-glycerol mixture, add ferrous sulfate (to moderate

the reaction) followed by 3-methyl-4-methoxyaniline.

Initiation of Reaction: Slowly add nitrobenzene through the dropping funnel while stirring.

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may

require careful temperature control. Once the initial exotherm subsides, heat the mixture to

reflux (typically around 140-160 °C) for several hours. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour

the mixture over crushed ice and neutralize it with a concentrated sodium hydroxide solution

until it is strongly alkaline. Caution: This neutralization is highly exothermic.

Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. The

desired quinoline derivative will remain in the distillation residue. Extract the residue with an

appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product should be purified by column

chromatography on silica gel to yield pure 7-Methoxy-6-methylquinoline.

PART 3: Spectroscopic Characterization Profile
(Predicted)
Spectroscopic analysis is essential for structural elucidation and purity assessment. The

following data are predicted based on the known spectral properties of analogous quinoline

structures.[10][11][12]
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Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons,

the methyl group, and the methoxy group. The chemical shifts (δ) are referenced to TMS in

CDCl₃.

Chemical Shift (δ)
ppm

Multiplicity Assignment Rationale

~ 8.8 - 8.9 Doublet of Doublets H-2

Adjacent to nitrogen,

deshielded. Coupled

to H-3 and H-4.

~ 8.0 - 8.1 Doublet H-4

Deshielded by

proximity to nitrogen.

Coupled to H-3.

~ 7.8 Singlet H-8
Isolated proton on the

benzene ring.

~ 7.4 - 7.5 Doublet of Doublets H-3
Coupled to both H-2

and H-4.

~ 7.2 Singlet H-5
Isolated proton on the

benzene ring.

~ 3.9 - 4.0 Singlet -OCH₃
Typical range for an

aryl methoxy group.

~ 2.4 - 2.5 Singlet -CH₃
Typical range for an

aryl methyl group.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom

in the unique electronic environment of the molecule.
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Chemical Shift (δ) ppm Assignment Rationale

~ 160 C-7

Aromatic carbon attached to

the electron-donating methoxy

group.

~ 150 C-2 Carbon adjacent to nitrogen.

~ 148 C-8a
Bridgehead carbon adjacent to

nitrogen.

~ 136 C-4 Deshielded by nitrogen.

~ 130 C-6
Aromatic carbon attached to

the methyl group.

~ 128 C-4a Bridgehead carbon.

~ 125 C-5 Aromatic CH.

~ 122 C-3 Aromatic CH.

~ 105 C-8
Aromatic CH, shielded by

adjacent methoxy group.

~ 56 -OCH₃ Methoxy carbon.

~ 18 -CH₃ Methyl carbon.

Predicted Mass Spectrometry and IR Data
Mass Spectrometry (EI-MS): A prominent molecular ion (M⁺) peak is expected at m/z = 173,

corresponding to the molecular weight of C₁₁H₁₁NO. Key fragmentation would likely involve

the loss of a methyl radical (M-15) from the methoxy group, followed by the loss of carbon

monoxide (M-15-28).

Infrared (IR) Spectroscopy:

~3050 cm⁻¹: Aromatic C-H stretching.

~2950 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -OCH₃).
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~1600, 1500 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

~1250 cm⁻¹: Aryl C-O stretching of the methoxy ether.

PART 4: Potential Applications in Drug Discovery
and Research
The quinoline scaffold is a cornerstone of many therapeutic agents.[3] The specific substitution

pattern of 7-methoxy and 6-methyl groups on this scaffold suggests several promising avenues

for investigation.

Anticancer Research
Many substituted quinolines exhibit potent anticancer activity, often by inhibiting key signaling

pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[13][14][15]

The methoxy and methyl groups can influence the molecule's ability to bind to the ATP-binding

pocket of protein kinases. Furthermore, these substituents can enhance lipophilicity, potentially

improving cell membrane permeability and bioavailability. The exact biological effect would

need to be determined experimentally, but the scaffold is highly relevant to oncology research.

Antimalarial and Anti-infective Agents
The quinoline ring is famously the core of antimalarial drugs like chloroquine and primaquine.

[2] The mechanism often involves interfering with heme detoxification in the parasite. While

resistance is an issue with older drugs, novel quinoline derivatives are continuously being

explored. The lipophilic nature of 7-Methoxy-6-methylquinoline could be advantageous for

penetrating the parasitic cell.

P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR)

in cancer cells by expelling chemotherapeutic agents. Certain 6-methoxyquinoline derivatives

have been identified as P-gp inhibitors.[12] By co-administering a P-gp inhibitor with a standard

chemotherapy drug, it is possible to reverse MDR and restore the efficacy of the treatment. 7-
Methoxy-6-methylquinoline represents a viable candidate for screening in P-gp inhibition

assays due to its structural similarity to known inhibitors.
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Conclusion
7-Methoxy-6-methylquinoline, while not a widely cataloged compound, represents a molecule

of significant interest for chemical and pharmaceutical research. By applying established

synthetic methodologies like the Skraup reaction, it can be readily prepared from commercially

available starting materials. Its predicted spectroscopic and physicochemical properties provide

a solid foundation for its identification and further investigation. The proven therapeutic

relevance of the quinoline scaffold strongly suggests that 7-Methoxy-6-methylquinoline is a

worthwhile candidate for screening in anticancer, anti-infective, and drug resistance research

programs. This guide provides the necessary technical framework for scientists to begin

exploring the potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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